molecular formula C20H23BrN2O4S B3701941 1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3701941
M. Wt: 467.4 g/mol
InChI Key: WLUVCWFJJVDLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, sulfonyl piperidine derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(4-FLUOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The ethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-2-27-18-7-5-17(6-8-18)22-20(24)15-11-13-23(14-12-15)28(25,26)19-9-3-16(21)4-10-19/h3-10,15H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUVCWFJJVDLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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